molecular formula C18H15NO2S B14587646 2-Propenoic acid, 2-isothiocyanato-3,3-diphenyl-, ethyl ester CAS No. 61416-61-3

2-Propenoic acid, 2-isothiocyanato-3,3-diphenyl-, ethyl ester

Cat. No.: B14587646
CAS No.: 61416-61-3
M. Wt: 309.4 g/mol
InChI Key: ZRMFLDNDAAVCEQ-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-isothiocyanato-3,3-diphenyl-, ethyl ester is a chemical compound with the molecular formula C18H15NO2S . This compound is characterized by the presence of an isothiocyanate group and two phenyl groups attached to the propenoic acid backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-isothiocyanato-3,3-diphenyl-, ethyl ester typically involves the reaction of 2-Propenoic acid derivatives with isothiocyanate reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the isothiocyanate group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-isothiocyanato-3,3-diphenyl-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, electrophiles such as halogens, and catalysts like palladium for polymerization reactions. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a thiourea derivative, while polymerization can produce high-molecular-weight polymers .

Scientific Research Applications

2-Propenoic acid, 2-isothiocyanato-3,3-diphenyl-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-isothiocyanato-3,3-diphenyl-, ethyl ester involves its interaction with nucleophiles and electrophiles. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects such as enzyme inhibition or protein modification. The double bond in the propenoic acid moiety can also participate in addition reactions, further contributing to its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 2-isothiocyanato-3,3-diphenyl-, ethyl ester is unique due to the presence of both the isothiocyanate group and the two phenyl groups. This combination imparts distinct reactivity and potential biological activity, making it valuable for various applications in research and industry .

Properties

CAS No.

61416-61-3

Molecular Formula

C18H15NO2S

Molecular Weight

309.4 g/mol

IUPAC Name

ethyl 2-isothiocyanato-3,3-diphenylprop-2-enoate

InChI

InChI=1S/C18H15NO2S/c1-2-21-18(20)17(19-13-22)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2H2,1H3

InChI Key

ZRMFLDNDAAVCEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)N=C=S

Origin of Product

United States

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